molecular formula C10H10N2 B024992 3-Methylquinolin-4-amine CAS No. 19701-33-8

3-Methylquinolin-4-amine

Cat. No. B024992
CAS RN: 19701-33-8
M. Wt: 158.2 g/mol
InChI Key: LHHFYJQGCWEYNA-UHFFFAOYSA-N
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Description

3-Methylquinolin-4-amine, also known as 3-MQA, is a heterocyclic amine with a quinoline ring structure that has been studied for its potential use in a variety of scientific and medical applications. 3-MQA has been found to possess a variety of biochemical and physiological effects, which has led to its consideration as a potential therapeutic agent for a range of conditions.

Scientific Research Applications

Neuroprotective and Antidepressant-Like Activity

3-Methylquinolin-4-amine, as part of the broader category of tetrahydroisoquinolines (e.g., 1-methyl-1,2,3,4-tetrahydroisoquinoline), demonstrates significant neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. These compounds exhibit unique mechanisms through MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, contributing to neuroprotection in neurodegenerative diseases. Additionally, their antidepressant and antiaddictive properties have been validated through various animal models, suggesting their potential as therapeutic agents for depression and addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Cancer Research

Heterocyclic amines, such as those related to this compound, have been explored for their roles in cancer research. Notably, food-derived heterocyclic amines (HAs) have been implicated in mammary gland cancer through experimental studies, underscoring the potential etiological role of certain heterocyclic amines in breast cancer. Chronic administration of these compounds in dietary studies with animals has demonstrated carcinogenic effects, indicating the importance of understanding heterocyclic amine interactions with DNA and their metabolic activation for potential cancer therapy research (Snyderwine, 1994).

Antiviral and Antitumor Applications

Research into imidazoquinolinamines, including compounds structurally similar to this compound, has revealed their potential as immune response modifiers with antiviral, antiproliferative, and antitumor activities. These compounds, through localized induction of cytokines and interaction with DNA, exhibit a wide range of biological functions and hold promise for treating various cutaneous diseases and tumors. This class of compounds, represented by imiquimod, underscores the translational potential of this compound and related structures in developing topical agents for skin disorders and neoplasms, highlighting the broad applicability of heterocyclic amines in therapeutic contexts (Syed, 2001).

Antimalarial and Repurposing Efforts

The study and development of chloroquine and related compounds have been instrumental in the fight against malaria, showcasing the broader utility of quinoline derivatives. These efforts highlight the importance of understanding the biological mechanisms and therapeutic potential of compounds like this compound. Research on repurposing efforts, especially in cancer therapy, suggests that understanding the biochemical properties of these compounds can lead to innovative treatments for a variety of diseases, including infectious and non-infectious conditions (Njaria, Okombo, Njuguna, & Chibale, 2015).

Mechanism of Action

Target of Action

3-Methylquinolin-4-amine, like other quinoline-based compounds, has been found to interact with a variety of cellular targets. The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cellular processes, including cell growth, proliferation, and survival .

Mode of Action

The compound interacts with its targets by binding to them, which can alter their function and lead to changes in cellular processes. For instance, the interaction of this compound with proteins in the PI3K/AKT/mTOR pathway can inhibit their activity . This inhibition can disrupt the pathway’s normal function, leading to changes in cell growth and proliferation .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is a key biochemical pathway affected by this compound. This pathway is involved in regulating cell growth, proliferation, and survival . By inhibiting proteins in this pathway, this compound can disrupt these processes, potentially leading to cell death .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the PI3K/AKT/mTOR pathway. This can lead to decreased cell growth and proliferation, and increased cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules or drugs can impact the compound’s efficacy through drug-drug interactions .

properties

IUPAC Name

3-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFYJQGCWEYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355836
Record name 3-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19701-33-8
Record name 3-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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